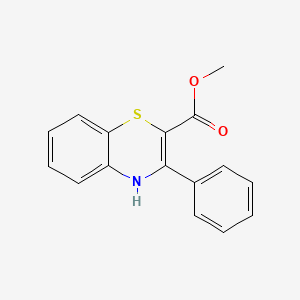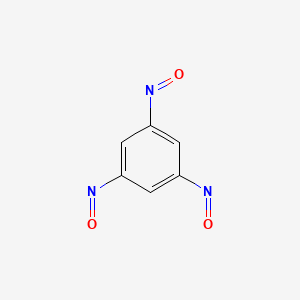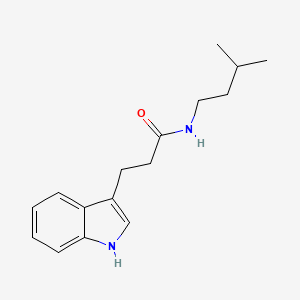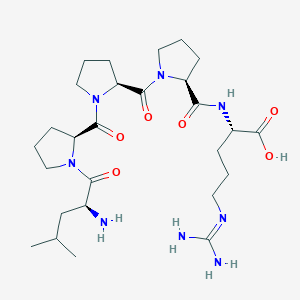
1-(2,4,6-Trimethoxyphenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trimethoxyphenyl)naphthalene is an organic compound characterized by a naphthalene core substituted with a 2,4,6-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethoxyphenyl)naphthalene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of 2,4,6-trimethoxybenzene with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Friedel-Crafts alkylation process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trimethoxyphenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the aromatic rings.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), typically under controlled temperatures and solvent conditions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethoxyphenyl)naphthalene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(2,4,6-Trimethoxyphenyl)naphthalene can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
594823-70-8 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-(2,4,6-trimethoxyphenyl)naphthalene |
InChI |
InChI=1S/C19H18O3/c1-20-14-11-17(21-2)19(18(12-14)22-3)16-10-6-8-13-7-4-5-9-15(13)16/h4-12H,1-3H3 |
InChI Key |
CDQGXBWHDWXRLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



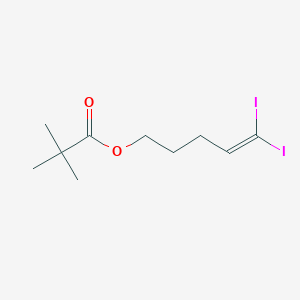
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
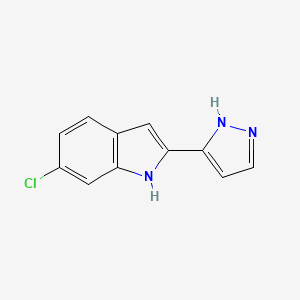
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
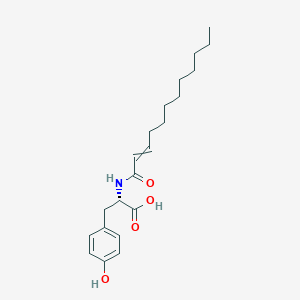

![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
